molecular formula C20H17ClN4O3S B2727367 5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450344-16-8

5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B2727367
CAS No.: 450344-16-8
M. Wt: 428.89
InChI Key: JROVCVFKYXCCCG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a synthetic organic compound provided for research and development purposes. This benzamide derivative features a complex molecular architecture that incorporates a thienopyrazole core, a 2,3-dimethylphenyl group, and a chloro-nitrobenzamide moiety. Such structures are of significant interest in medicinal chemistry and drug discovery for their potential as key intermediates or scaffolds in the synthesis of novel bioactive molecules. Compounds within this structural class have been investigated for their inhibitory activity against various enzymes. For instance, structurally related pyrazole derivatives have been identified and patented for their activity as 5-Lipoxygenase (5-LO) inhibitors . The 5-Lipoxygenase enzyme is a key player in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic diseases . Therefore, this compound may serve as a valuable chemical probe for researchers exploring new pathways in inflammation biology and related disorders. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-11-4-3-5-17(12(11)2)24-19(15-9-29-10-16(15)23-24)22-20(26)14-8-13(21)6-7-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROVCVFKYXCCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole moiety linked to a 2-nitrobenzamide group. Its molecular formula is C20H17ClN4O3S with a molecular weight of approximately 418.89 g/mol. The presence of multiple functional groups, including a chloro group and a nitro group, contributes to its reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to achieve high yields and purity. Key synthetic methods may include nucleophilic substitutions and electrophilic aromatic substitutions involving the thieno[3,4-c]pyrazole framework .

Anticancer Activity

Research has indicated that pyrazole derivatives, including those with thieno[3,4-c]pyrazole structures, exhibit significant anticancer properties. For instance, studies have shown that certain thienopyrazole compounds can inhibit aurora kinase activity, which is crucial in cancer cell proliferation . The specific compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Thienopyrazole derivatives are known for their anti-inflammatory activities. They may act as selective inhibitors of phosphodiesterase (PDE) enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory disorders .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thienopyrazole compounds. These compounds can mitigate oxidative stress by scavenging free radicals and reducing cellular damage. In experiments involving erythrocytes exposed to toxic substances like 4-nonylphenol, thienopyrazoles showed a significant reduction in cellular alterations compared to control groups .

Case Studies and Research Findings

  • Erythrocyte Protection Study : A study assessed the protective effects of newly synthesized thieno[2,3-c]pyrazole compounds against erythrocyte damage caused by 4-nonylphenol in African catfish (Clarias gariepinus). The results demonstrated a marked decrease in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to untreated controls .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    4-Nonylphenol + Thieno[2,3-c]Pyrazole12 ± 1.03
  • Anticancer Activity : In vitro studies have shown that certain pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The compound's unique structure may enhance its binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Table 1: Substituent and Physicochemical Comparisons

Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula
Target Compound Thieno[3,4-c]pyrazole R1: 2,3-dimethylphenyl; R2: 2-nitrobenzamide N/A N/A C21H17ClN4O3S
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide R1: Phenyl; R2: 4-cyanophenyl 133–135 68 C21H15ClN6O
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide Thieno[3,4-c]pyrazole R1: 3-Chlorophenyl; R2: 2-fluorobenzamide N/A N/A C19H13ClFN3O2S
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole-4-carboxamide R1: 4-Chlorophenyl; R2: 4-cyanophenyl 171–172 68 C21H14Cl2N6O

Key Observations:

Electron-Withdrawing Groups (EWGs): The target’s 2-nitrobenzamide group is a stronger EWG than the 4-cyano or 2-fluoro substituents in analogs. This may enhance electrophilic reactivity but reduce solubility compared to halogenated derivatives .

Aryl Substitutions: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with smaller substituents (e.g., 4-fluorophenyl in 3d ). Such modifications could influence crystal packing and bioavailability.

Thermal Stability: Analogs with chloro substituents (e.g., 3b) exhibit higher melting points (~170°C) compared to methyl- or cyano-substituted derivatives (~130°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .

Spectroscopic and Analytical Data

While NMR/MS data for the target compound are unavailable, trends in analogs suggest:

  • NMR Shifts: The nitro group in 2-nitrobenzamide would deshield adjacent protons, producing distinct aromatic signals (δ 7.5–8.5 ppm) compared to cyano or fluorine substituents .
  • Mass Spectrometry: The molecular ion peak ([M+H]+) is estimated at m/z 441.0 (C21H17ClN4O3S), aligning with analogs like 3d ([M+H]+ 421.0) .

Research Findings and Implications

Hydrogen Bonding Patterns: Analogous compounds (e.g., 3a–3e) form intermolecular hydrogen bonds between amide NH and carbonyl groups, stabilizing crystal lattices.

Biological Relevance: Pyrazole and thienopyrazole derivatives are explored for kinase inhibition and antimicrobial activity. The target’s nitro group could enhance binding to electrophilic pockets in enzymes, though toxicity risks may arise .

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